Cas no 2229203-99-8 (2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine)

2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine 化学的及び物理的性質
名前と識別子
-
- 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine
- EN300-1947698
- 2229203-99-8
- [2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine
-
- インチ: 1S/C11H12F3NO/c1-16-9-3-2-7(4-8(9)12)10(6-15)5-11(10,13)14/h2-4H,5-6,15H2,1H3
- InChIKey: MXDOTQYHSJGAOK-UHFFFAOYSA-N
- ほほえんだ: FC1(CC1(C1C=CC(=C(C=1)F)OC)CN)F
計算された属性
- せいみつぶんしりょう: 231.08709849g/mol
- どういたいしつりょう: 231.08709849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 35.2Ų
2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1947698-2.5g |
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine |
2229203-99-8 | 2.5g |
$2631.0 | 2023-09-17 | ||
Enamine | EN300-1947698-0.05g |
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine |
2229203-99-8 | 0.05g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1947698-0.25g |
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine |
2229203-99-8 | 0.25g |
$1235.0 | 2023-09-17 | ||
Enamine | EN300-1947698-1g |
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine |
2229203-99-8 | 1g |
$1343.0 | 2023-09-17 | ||
Enamine | EN300-1947698-5g |
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine |
2229203-99-8 | 5g |
$3894.0 | 2023-09-17 | ||
Enamine | EN300-1947698-0.1g |
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine |
2229203-99-8 | 0.1g |
$1183.0 | 2023-09-17 | ||
Enamine | EN300-1947698-1.0g |
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine |
2229203-99-8 | 1g |
$1343.0 | 2023-05-27 | ||
Enamine | EN300-1947698-0.5g |
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine |
2229203-99-8 | 0.5g |
$1289.0 | 2023-09-17 | ||
Enamine | EN300-1947698-10.0g |
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine |
2229203-99-8 | 10g |
$5774.0 | 2023-05-27 | ||
Enamine | EN300-1947698-5.0g |
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine |
2229203-99-8 | 5g |
$3894.0 | 2023-05-27 |
2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine 関連文献
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Shachi Mittal Analyst, 2019,144, 2635-2642
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamineに関する追加情報
Introduction to 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine (CAS No. 2229203-99-8)
2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine, identified by the CAS number 2229203-99-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural features, including fluoro-substituted aromatic rings and a cyclopropylmethylamine moiety. The presence of fluorine atoms and methoxy groups introduces specific electronic and steric properties, making this molecule a promising candidate for further exploration in drug discovery and development.
The structural framework of 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine consists of a cyclopropyl ring connected to an amine group, with the aromatic ring bearing both fluoro and methoxy substituents. This configuration is particularly intriguing due to the potential interactions between these functional groups, which can influence the compound's biological activity and pharmacokinetic properties. The fluoro-substituents, in particular, are well-known for their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacological effects.
In recent years, there has been a growing interest in the development of fluorinated compounds for medicinal applications. The fluorine atom's ability to affect molecular properties such as lipophilicity, polarizability, and electronic distribution has made it a valuable tool in medicinal chemistry. For instance, fluoroaromatic compounds have been extensively studied for their potential in oncology, central nervous system (CNS) disorders, and anti-inflammatory therapies. The compound 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine represents an innovative approach to leveraging these properties for therapeutic purposes.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug molecules. The cyclopropylmethylamine group provides a versatile scaffold that can be modified through various chemical transformations to create novel derivatives with enhanced biological activity. Additionally, the presence of both fluoro and methoxy groups allows for fine-tuning of the molecule's interactions with biological targets. This flexibility makes 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine an attractive candidate for structure-based drug design.
Recent advancements in computational chemistry have further enhanced the understanding of how structural modifications can impact biological activity. Molecular modeling studies have shown that the fluoro substituents in 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine can interact favorably with specific amino acid residues in protein targets, leading to improved binding affinity. These insights have guided the design of more potent and selective drug candidates. Moreover, the methoxy group has been found to play a crucial role in modulating the compound's pharmacokinetic profile by influencing its solubility and metabolic stability.
The synthesis of 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine presents unique challenges due to its complex structural features. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the desired aromatic ring system. Additionally, fluorination methods have been refined to introduce fluorine atoms at specific positions with high selectivity.
The biological evaluation of 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine has revealed promising preliminary results. In vitro studies have indicated that this compound exhibits moderate activity against certain enzymatic targets relevant to therapeutic intervention. These findings suggest that further optimization could lead to the development of novel drugs with improved efficacy and reduced side effects. Moreover, animal models have provided valuable insights into the compound's pharmacokinetic behavior and safety profile.
The future prospects for 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine are exciting given its unique structural features and potential therapeutic applications. Ongoing research aims to explore its efficacy in treating various diseases by targeting specific biological pathways. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into clinical applications. As our understanding of molecular interactions continues to evolve, compounds like 2229203-99-8 will play a pivotal role in shaping the future of drug discovery.
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